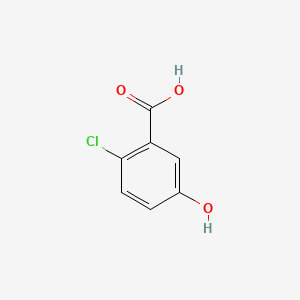

2-Chloro-5-hydroxybenzoic acid

Description

Significance of Halogenated and Hydroxylated Aromatic Carboxylic Acids

Halogenated and hydroxylated aromatic carboxylic acids are particularly significant subclasses of substituted benzoic acids. The presence of halogen (e.g., chlorine, bromine) and hydroxyl (-OH) groups on the aromatic ring imparts unique reactivity and functionality.

Halogenation of aromatic rings is a critical process in organic synthesis, creating versatile intermediates. The resulting aryl halides can undergo a variety of coupling reactions and nucleophilic substitutions, making them valuable building blocks for more complex molecules. acs.org Decarboxylative halogenation, the conversion of carboxylic acids to organic halides, is a fundamental method for synthesizing these important compounds. acs.org Furthermore, halogenated carboxylic acids have been shown to enhance certain catalytic reactions. For instance, their low pKa values and electron-withdrawing nature can improve the efficiency of manganese-catalyzed C-H oxidation reactions. uu.nl

Hydroxylated aromatic carboxylic acids are also of great importance. The hydroxyl group can act as a hydrogen-bond donor and influence the molecule's solubility and electronic properties. These compounds are precursors in the synthesis of pharmaceuticals, polymers, and other fine chemicals. wikipedia.org The combination of halogen and hydroxyl groups on a benzoic acid scaffold, as seen in 2-Chloro-5-hydroxybenzoic acid, creates a molecule with a distinct set of properties, making it a subject of interest for targeted applications.

Research Landscape of this compound within Medicinal and Materials Chemistry

This compound (C₇H₅ClO₃) is a specific substituted benzoic acid that serves as a key intermediate and building block in both medicinal and materials chemistry. biosynth.comcymitquimica.com Its structure, featuring a chloro, a hydroxyl, and a carboxylic acid group, provides multiple reactive sites for chemical modification.

In medicinal chemistry, this compound is utilized as a reagent in the synthesis of complex organic molecules with potential therapeutic activity. cookechem.com For example, it is a precursor for a series of benzamides that have been evaluated as potential multireceptor antipsychotics. cookechem.com The related isomer, 5-Chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid), is also widely used as an intermediate in the production of various pharmaceuticals, dyes, and pesticides. lookchem.comchemicalbook.comcognitivemarketresearch.com

In the realm of materials science, the unique electronic and structural characteristics of chloro-hydroxybenzoic acids are being explored for the development of novel materials. Research has been conducted on co-crystals formed between 5-Chloro-2-hydroxybenzoic acid and other organic molecules, such as benzamide (B126), to investigate their third-order nonlinear optical (NLO) properties. researchgate.net Such materials are of interest for applications in photonics and optoelectronics. The thermal stability and mechanical properties of these co-crystals are also critical areas of study. researchgate.net This research highlights the potential of using specifically substituted benzoic acids like the 2-chloro-5-hydroxy isomer as components in advanced functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 56961-30-9 biosynth.comsigmaaldrich.com |

| Molecular Formula | C₇H₅ClO₃ biosynth.comcymitquimica.comnih.gov |

| Molecular Weight | 172.57 g/mol biosynth.comcookechem.com |

| IUPAC Name | This compound sigmaaldrich.comthermofisher.comsigmaaldrich.com |

| Melting Point | 177-181 °C thermofisher.comsigmaaldrich.com |

| Boiling Point | 364.5 °C at 760 mmHg sigmaaldrich.com |

| Physical Form | White to very pale yellow crystal powder cymitquimica.comsigmaaldrich.com |

| InChI Key | UTVCLUZQPSRKMY-UHFFFAOYSA-N sigmaaldrich.comthermofisher.comsigmaaldrich.com |

Table 2: Chemical Compound Index

| Compound Name |

|---|

| This compound |

| 5-Chloro-2-hydroxybenzoic acid |

| Benzamide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVCLUZQPSRKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332488 | |

| Record name | 2-Chloro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-30-9 | |

| Record name | 2-Chloro-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-HYDROXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 5 Hydroxybenzoic Acid

Established Synthetic Pathways for 2-Chloro-5-hydroxybenzoic Acid

The preparation of this compound can be achieved through various synthetic routes, primarily involving electrophilic aromatic substitution on a substituted benzoic acid precursor. Key methodologies include the direct chlorination of 3-hydroxybenzoic acid and the chlorination of salicylic (B10762653) acid.

Chemical Reactions and Reaction Mechanisms

Chlorination of 3-Hydroxybenzoic Acid: One potential pathway to this compound is the direct chlorination of 3-hydroxybenzoic acid. This reaction is an electrophilic aromatic substitution where the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the benzene (B151609) ring direct the position of the incoming chlorine atom. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The regiochemical outcome of the chlorination is therefore influenced by the interplay of these electronic effects. The reaction of 3-hydroxybenzoic acid with a chlorinating agent, such as chlorine gas, proceeds via the generation of an electrophilic chlorine species which is then attacked by the electron-rich aromatic ring. A plausible mechanism involves the formation of a sigma complex (arenium ion) intermediate, which is stabilized by the resonance delocalization of the positive charge. Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated product. prepchem.comchemguide.co.ukyoutube.com

Chlorination of Salicylic Acid: An alternative and well-documented route involves the chlorination of salicylic acid (2-hydroxybenzoic acid). In this case, the hydroxyl group at position 2 and the carboxylic acid group at position 1 direct the incoming electrophile. The strong ortho-, para-directing influence of the hydroxyl group typically leads to substitution at the position para to it, which is position 5. A common chlorinating agent for this transformation is N-chlorosuccinimide (NCS). The reaction is generally carried out in the presence of an acid catalyst, such as sulfuric acid, in a suitable solvent like acetonitrile (B52724). chemicalbook.com The mechanism is a classic electrophilic aromatic substitution.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and regioselectivity of the chlorination reactions are highly dependent on the reaction conditions and the choice of reagents.

For the chlorination of phenolic compounds, various chlorinating agents can be employed, including chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of solvent is also critical, with solvents like methanol, acetonitrile, and even water being used. prepchem.comchemicalbook.com Temperature control is crucial to minimize the formation of undesired isomers and over-chlorinated byproducts. For instance, in the chlorination of 3-hydroxybenzoic acid with chlorine gas, maintaining a very low temperature (below -60 °C) is reported to be important. prepchem.com

Catalysts can significantly influence the regioselectivity of the chlorination. Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can be used to enhance the electrophilicity of the chlorinating agent. chemguide.co.uk Furthermore, the use of bulky amine catalysts has been shown to favor ortho-chlorination of phenols with sulfuryl chloride. lookchem.com For the chlorination of salicylic acid to 5-chloro-2-hydroxybenzoic acid, a combination of N-chlorosuccinimide and sulfuric acid in acetonitrile has proven effective. chemicalbook.com

| Precursor | Chlorinating Agent | Catalyst/Solvent | Temperature | Key Observations |

|---|---|---|---|---|

| 3-Hydroxybenzoic Acid | Chlorine Gas | Methanol | Below -60 °C | Low temperature is crucial for selectivity. prepchem.com |

| Salicylic Acid | N-Chlorosuccinimide (NCS) | Sulfuric Acid / Acetonitrile | 20 °C | Regioselective reaction with high yield. chemicalbook.com |

| Phenol (general) | Sulfuryl Chloride | Di-s-butylamine / Non-polar solvent | 70 °C | Highly regioselective for ortho-substitution. lookchem.com |

Yield Enhancement and Purity Considerations in Synthesis

Achieving high yields and purity of this compound requires careful control over the reaction and purification processes. In the synthesis from salicylic acid using NCS, a yield of 92% has been reported. chemicalbook.com Purification of the crude product is typically achieved by recrystallization from a suitable solvent or a mixture of solvents. For example, recrystallization from water followed by a mixture of benzene and acetone (B3395972) has been used to purify a related chlorinated hydroxybenzoic acid. prepchem.com The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Derivatization Strategies Utilizing this compound

The presence of three functional groups—a carboxylic acid, a hydroxyl group, and a chlorine atom—makes this compound a versatile scaffold for the synthesis of more complex molecules, including various derivatives with potential biological activities.

Synthesis of Novel Benzamide (B126) Derivatives

Benzamides are a class of compounds with a wide range of applications in medicinal chemistry. The synthesis of novel benzamide derivatives from this compound typically involves the activation of the carboxylic acid group, followed by reaction with an appropriate amine.

A common method for the synthesis of benzamides is the conversion of the carboxylic acid to a more reactive acyl chloride. This can be achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-chloro-5-hydroxybenzoyl chloride can then be reacted with a primary or secondary amine to form the corresponding N-substituted benzamide. It is important to consider the potential for the phenolic hydroxyl group to react with the chlorinating agent, which may necessitate the use of a protecting group strategy.

An alternative approach involves the direct coupling of the carboxylic acid with an amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used for this purpose, often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP).

A study on the synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide derivatives demonstrated a method where the hydroxyl group was first reacted with a methyl chloroacetate (B1199739) in the presence of potassium carbonate, followed by further derivatization. lew.ro This highlights the reactivity of the hydroxyl group and the potential for creating a variety of ester and ether linkages in addition to the amide bond.

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 5-Chloro-2-hydroxy-N-phenylbenzamide | Methyl chloroacetate, K₂CO₃ | (4-Chloro-2-phenylcarbamoyl-phenoxy)-acetic acid methyl ester | lew.ro |

| General Benzoic Acid | Thionyl chloride, then amine | N-substituted benzamide | General Method |

| General Benzoic Acid | EDC, DMAP, amine | N-substituted benzamide | General Method |

Preparation of Sulfonamide Compounds Incorporating the this compound Scaffold

Sulfonamides are another important class of compounds with diverse biological activities. The incorporation of the this compound scaffold into sulfonamide structures can lead to novel molecules with interesting properties.

The synthesis of such compounds often begins with the chlorosulfonation of 2-hydroxybenzoic acid to produce 5-(chlorosulfonyl)-2-hydroxybenzoic acid. This intermediate is a key precursor for the introduction of the sulfonamide functionality. The reaction of 5-(chlorosulfonyl)-2-hydroxybenzoic acid with various amines or hydrazides leads to the formation of the corresponding sulfonamides or sulfohydrazides. researchgate.net

A series of novel sulfonamides containing the 5-chloro-2-hydroxybenzoic acid scaffold has been designed and synthesized. nih.govresearchgate.net For example, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was synthesized and evaluated for its antimicrobial activity. nih.gov The synthetic strategy for these compounds involves the initial preparation of a sulfonamide-containing aniline, which is then coupled with this compound to form the final benzamide-sulfonamide hybrid molecule.

The general reaction for the formation of a sulfonamide involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. In the context of derivatizing this compound, one could envision a multi-step synthesis where a sulfonyl chloride moiety is first introduced onto the aromatic ring, followed by reaction with an amine to form the sulfonamide. Alternatively, a pre-formed sulfonamide-containing molecule with a reactive functional group could be coupled to the carboxylic acid or hydroxyl group of this compound.

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| 5-(Chlorosulfonyl)-2-hydroxybenzoic acid | Acid hydrazides, thiocarbohydrazide, or thiosemicarbazide | Salicylic acid-5-sulfohydrazide analogs | researchgate.net |

| This compound | Coupling with a sulfonamide-containing aniline | Benzamide-sulfonamide hybrids | nih.gov |

Formation of Fluoroquinolone Precursors and Related Antimicrobial Agents

Halogenated benzoic acid derivatives are crucial starting materials in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. While the direct use of this compound in the synthesis of commercially available fluoroquinolones like ciprofloxacin (B1669076), norfloxacin (B1679917), or levofloxacin (B1675101) is not explicitly detailed in the surveyed literature, its structural motifs are present in the precursors of these drugs. The synthesis of these antibiotics often commences with polyhalogenated benzene derivatives, which are then elaborated to form the characteristic quinolone core.

For instance, the synthesis of norfloxacin and ciprofloxacin frequently starts with a di- or tri-halogenated benzene derivative, which is then converted to a quinolone ring system through a series of reactions including condensation with a malonic ester derivative, cyclization, and subsequent nucleophilic substitution with piperazine. The presence of both a chlorine atom and a hydroxyl group (which can be a masked or protected form during synthesis) in this compound makes it a plausible precursor for the quinolone ring system.

Furthermore, the synthesis of other antimicrobial agents can be envisaged starting from this compound. For example, the formation of sulfonamide derivatives has been demonstrated with the isomeric 5-chloro-2-hydroxybenzoic acid. This suggests that this compound could be similarly derivatized to produce sulfonamides with potential antimicrobial activity.

Exploration of Other Functionalized Derivatives for Specific Applications

The chemical reactivity of this compound allows for the synthesis of a wide range of functionalized derivatives with potential applications in medicinal chemistry and materials science. The carboxylic acid and hydroxyl groups can be readily modified to introduce new functionalities and tune the physicochemical properties of the molecule.

One area of exploration is the synthesis of novel antimicrobial agents. Based on studies of the isomeric 5-chloro-2-hydroxybenzoic acid, it is conceivable that this compound can be converted into a variety of derivatives, such as amides, esters, and hydrazones, which may exhibit antimicrobial properties. For example, the synthesis of sulfonamides from 5-chloro-2-hydroxybenzoic acid has been shown to yield compounds with activity against various bacterial strains. nih.gov A similar synthetic strategy could be applied to this compound to generate a library of novel sulfonamides for antimicrobial screening.

The following table outlines some potential functionalized derivatives of this compound and their potential applications:

| Derivative Class | Potential Synthesis Method | Potential Application |

| Amides | Reaction of the carboxylic acid with an amine in the presence of a coupling agent. | Antimicrobial agents, enzyme inhibitors. |

| Esters | Fischer esterification of the carboxylic acid with an alcohol. | Prodrugs, intermediates for further synthesis. |

| Ethers | Williamson ether synthesis involving the hydroxyl group and an alkyl halide. | Modification of solubility and lipophilicity. |

| Sulfonamides | Reaction with a sulfonyl chloride after conversion of the carboxylic acid to an amide. | Antimicrobial agents. |

Intermediate in Polymer Synthesis

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyesters through polycondensation reactions. Polyesters derived from hydroxybenzoic acids are known for their excellent thermal stability and mechanical properties, leading to their use as high-performance plastics.

The polymerization of this compound would proceed via the formation of ester linkages between the hydroxyl group of one monomer and the carboxylic acid group of another. This process is typically carried out at high temperatures and under vacuum to facilitate the removal of the water byproduct and drive the reaction towards the formation of high molecular weight polymers. The presence of the chlorine atom on the aromatic ring is expected to influence the properties of the resulting polyester (B1180765), potentially enhancing its flame retardancy and modifying its solubility and thermal characteristics.

While the direct polymerization of this compound is not explicitly described in the reviewed literature, the synthesis of thermotropic liquid crystalline polyesters from the structurally related 2-chloro-hydroquinone and 4-hydroxybenzoic acid has been reported. This demonstrates the feasibility of incorporating chlorinated phenolic compounds into polyester backbones.

The general reaction for the polycondensation of this compound is as follows:

n(HO-C₆H₃(Cl)-COOH) → [-O-C₆H₃(Cl)-CO-]n + nH₂O

Advanced Spectroscopic and Structural Characterization Studies of 2 Chloro 5 Hydroxybenzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The frequencies of absorbed or scattered light correspond to specific molecular motions, such as the stretching and bending of bonds. This provides a molecular fingerprint that is highly sensitive to the compound's structure.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

An analysis of its structure suggests that an FTIR spectrum would prominently feature absorption bands corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and various C-H and C-C stretching and bending vibrations within the aromatic ring. The C-Cl stretching vibration would also be present at a lower frequency.

FT-Raman Spectroscopic Characterization

FT-Raman spectroscopy provides complementary information to FTIR, with different selection rules that can make symmetric vibrations more visible. Online spectral databases mention the existence of Raman spectra for 2-chloro-5-hydroxybenzoic acid. nih.gov However, detailed experimental studies with specific peak assignments for this compound are not available in the reviewed scientific literature. A typical FT-Raman spectrum would be expected to show signals for the aromatic ring vibrations and the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen and carbon.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. While ¹H NMR spectra for this compound are referenced in chemical databases, a detailed analysis of the experimental chemical shifts and coupling constants is not available in the surveyed literature. chemicalbook.com

Based on the structure of this compound, one would anticipate signals in several distinct regions:

A downfield singlet for the carboxylic acid proton (-COOH).

A singlet for the phenolic hydroxyl proton (-OH).

Signals corresponding to the three protons on the aromatic ring, which would exhibit splitting patterns based on their coupling with each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy details the electronic environment of each carbon atom in a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments provide a count of non-equivalent carbon atoms. For this compound, seven distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in its unique chemical environments. Specific experimental ¹³C NMR data, including chemical shifts for this compound, were not found in the available literature.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details about the crystal packing and intermolecular interactions. A thorough search of the scientific literature and crystallographic databases did not yield any published X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, and specific atomic coordinates is not available.

Single-Crystal X-ray Diffraction (SCXRD) Analysis of this compound and Co-crystals

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of a compound's three-dimensional structure. The crystal structure of this compound has been determined and reported. science-softcon.degoogle.com The asymmetric unit of the compound contains two independent molecules. science-softcon.degoogle.com Both molecules are nearly planar and are linked in the crystal structure by intermolecular O—H⋯O hydrogen bonds, forming inversion dimers with an R22(8) ring motif. science-softcon.degoogle.com Furthermore, each molecule features an intramolecular O—H⋯O hydrogen bond, which results in the formation of an S(6) ring. science-softcon.degoogle.com

The crystallographic data obtained from the SCXRD analysis is summarized in the table below. science-softcon.degoogle.com

| Parameter | Value |

| Chemical Formula | C₇H₅ClO₃ |

| Molecular Weight (Mr) | 172.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.526(2) |

| b (Å) | 3.7972(4) |

| c (Å) | 16.7321(16) |

| β (°) | 104.852(5) |

| Volume (V) (ų) | 1444.8(2) |

| Z (molecules/unit cell) | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

This data is based on the single-crystal X-ray diffraction study of this compound. science-softcon.degoogle.com

While SCXRD is a primary tool for analyzing co-crystals, which are multi-component crystals formed between a target molecule and a coformer, specific published reports detailing the single-crystal structure of a co-crystal containing this compound were not identified in the surveyed literature. The technique, however, remains crucial for unambiguously determining the hydrogen-bonding patterns and supramolecular architecture in such systems.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the phase purity of a bulk crystalline sample and to identify its specific crystalline form (polymorph). google.com For a synthesized batch of this compound, the experimental PXRD pattern is compared against a pattern simulated from the single-crystal X-ray diffraction data. A match between the experimental and simulated patterns confirms that the bulk material consists of the same crystalline phase as the single crystal that was analyzed. google.com This is a critical step in quality control, ensuring the consistency and purity of the material. Patents related to derivatives of this compound mention the use of PXRD for characterizing various crystalline forms, highlighting its importance in materials science. google.com

Mass Spectrometric Techniques for Structural Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound, this technique verifies the molecular formula, C₇H₅ClO₃. The electron ionization mass spectrum of the compound shows a molecular ion peak corresponding to its molecular weight.

| Property | Value |

| Molecular Formula | C₇H₅ClO₃ |

| Molecular Weight | 172.57 g/mol |

| Molecular Ion (M⁺) Peak | m/z 172 |

This data confirms the identity and molecular weight of the compound.

UV-Visible Absorption and Photoluminescence Analysis

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Studies involving this compound have utilized UV-Vis spectrophotometers to measure its absorbance properties. doi.org

Fluorescence spectroscopy, which measures the light emitted from a substance after it has absorbed light, is also a relevant characterization tool. The fluorescence properties of this compound and related compounds have been investigated using fluorescence spectrophotometers, which perform excitation-emission matrix (EEM) spectroscopy. doi.orggoogle.com For instance, in some biological assays involving derivatives of this compound, fluorescence intensity is measured with excitation at 480 nm and emission at 520 nm. google.com The UV/Vis+ Photochemistry Database also lists this compound, indicating the availability of photochemical data for this compound. science-softcon.descience-softcon.de

Computational and Theoretical Chemistry Approaches Applied to 2 Chloro 5 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of 2-Chloro-5-hydroxybenzoic acid. These methods offer precise predictions of molecular geometries, vibrational frequencies, and other electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating this compound and related compounds. The B3LYP functional is commonly employed in these studies, often paired with basis sets such as 6-31G** and 6-311++G**, to achieve a balance between computational cost and accuracy. nih.gov DFT calculations are used to optimize the molecular geometry and predict vibrational frequencies. jocpr.com

Theoretical vibrational wavenumbers calculated via DFT methods can be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.gov This comparison allows for a detailed assignment of the fundamental vibrational modes of the molecule. For benzoic acid dimers, which serve as a model for the interactions in this compound, DFT calculations at the B3LYP/6-311++G(2d,p) level have been used to determine the optimized geometry and the nature of intermolecular hydrogen bonds. vjst.vn The calculated hydrogen bond length in benzoic acid dimers is approximately 1.616 Å at the B3LYP/6-31G(d,p) level, providing a reference for the strength of similar interactions in its derivatives. researchgate.net

Table 1: Common DFT Methods and Basis Sets in Benzoic Acid Studies

| Method | Basis Set | Application |

|---|---|---|

| DFT (B3LYP) | 6-31G** | Vibrational Frequency Analysis |

| DFT (B3LYP) | 6-311++G** | Vibrational Frequency Analysis |

| DFT (B3LYP) | 6-311++G(2d,p) | Geometric Optimization of Dimers |

| DFT (B3LYP) | 6-31G(d,p) | Hydrogen Bond Length Calculation |

Ab Initio Methods (e.g., HF, MP2)

Alongside DFT, ab initio methods like the Hartree-Fock (HF) theory have been applied to study this compound. nih.gov These methods are based on first principles, solving the Schrödinger equation without empirical parameterization. The molecular geometry and vibrational frequencies of the molecule in its ground state have been calculated using the HF method, often with the 6-311++G(d,p) basis set. jocpr.com

When comparing theoretical vibrational frequencies with experimental results, calculations from ab initio HF and DFT-B3LYP methods are often analyzed together. nih.gov Generally, the results from DFT methods like B3LYP show better agreement with experimental values than HF methods, as DFT includes a degree of electron correlation, which is neglected in the HF approximation. jocpr.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to explore the conformational landscape and intermolecular interactions of this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, this compound molecules engage in extensive intermolecular hydrogen bonding. The primary interaction involves the formation of centrosymmetric dimers, where two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups. nih.gov This creates a characteristic R22(8) ring motif. nih.gov

These dimers are further interconnected through weaker C—H···O interactions, building a more complex supramolecular architecture. nih.gov The formation of these hydrogen-bonded networks is a defining characteristic of carboxylic acids and significantly impacts their physical properties. vedantu.com The intramolecular hydrogen bond within the molecule means that fewer sites are available for intermolecular interactions compared to isomers where such an internal bond is not possible. chemistryguru.com.sg The investigation of these hydrogen bonding interactions is crucial for understanding the bond strength and characteristics of the compound. orientjchem.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the chemical reactivity of this compound by analyzing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. taylorandfrancis.com

For related molecules, time-dependent DFT (TD-DFT) approaches have been used to determine HOMO and LUMO energies. researchgate.net From these energies, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated. researchgate.net These parameters help in quantifying the molecule's reactivity and predicting how it will interact with other chemical species. pku.edu.cn The analysis of these frontier orbitals is essential for understanding charge transfer within the molecule and predicting the most probable sites for electrophilic and nucleophilic attack. rsc.orgyoutube.com

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy often corresponds to greater reactivity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy often corresponds to greater reactivity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A smaller gap generally indicates higher reactivity and lower kinetic stability. |

Electrostatic Potential (ESP) Analysis and Charge Distribution

Electrostatic Potential (ESP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. The ESP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species.

In a theoretical study of this compound, the ESP map would be generated by calculating the electrostatic potential at various points on the electron density surface. This visualization would likely indicate negative potential (typically colored in shades of red and yellow) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the chlorine atom, due to their high electronegativity. These regions represent the likely sites for electrophilic attack. Conversely, positive potential (usually depicted in blue) would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups, identifying them as the most probable sites for nucleophilic attack.

The charge distribution is a fundamental aspect of the ESP analysis. For this compound, the distribution of charge is significantly influenced by the substituent groups on the benzene (B151609) ring. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating effect of the hydroxyl group, would create a complex and nuanced electrostatic potential surface. A detailed analysis would provide valuable information on the molecule's polarity, solubility, and its ability to form hydrogen bonds, which are critical determinants of its chemical and biological activity.

Without specific research data, a representative data table for ESP analysis cannot be generated. Such a table would typically list the maximum and minimum electrostatic potential values on the molecular surface, providing a quantitative measure of its electrophilic and nucleophilic regions.

Mulliken Charge Analysis

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons as determined by quantum chemical calculations. This approach provides a numerical value for the charge associated with each atom, offering a quantitative picture of the electron distribution across the molecule.

For this compound, a Mulliken charge analysis would assign specific charge values to each of the carbon, hydrogen, oxygen, and chlorine atoms. It would be expected that the oxygen atoms of the carboxyl and hydroxyl groups, along with the chlorine atom, would exhibit negative Mulliken charges due to their higher electronegativity. The hydrogen atoms of the hydroxyl and carboxyl groups, and likely the hydrogen atoms attached to the aromatic ring, would possess positive charges. The carbon atoms would show a range of charge values depending on their bonding environment; for instance, the carbon atom of the carboxyl group would likely have a significant positive charge due to its bonds with two electronegative oxygen atoms.

This detailed charge information is invaluable for understanding the molecule's reactivity, dipole moment, and its interaction with biological macromolecules. The precise charge on each atom can help in predicting which sites are prone to chemical reaction and how the molecule might orient itself when approaching another molecule.

As no specific computational studies providing Mulliken charge data for this compound were identified, a data table of these charges cannot be presented. A typical table would list each atom in the molecule and its corresponding calculated partial charge in atomic units.

Investigation of Biological Activities and Pharmacological Relevance of 2 Chloro 5 Hydroxybenzoic Acid Derivatives

Antimicrobial Activity Studies

A notable area of research has been the synthesis and in vitro evaluation of novel sulfonamides that incorporate a 5-chloro-2-hydroxybenzoic acid scaffold. nih.govresearchgate.net These studies have tested the resulting derivatives against a panel of medically significant bacteria and fungi to determine their spectrum of activity and potency. nih.govresearchgate.net

Derivatives of 2-chloro-5-hydroxybenzoic acid have demonstrated notable efficacy against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net In a study evaluating a series of novel sulfonamides, one derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was identified as the most active compound against these strains. nih.govresearchgate.net This particular derivative exhibited a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 µmol/L, indicating significant antibacterial potency. nih.govresearchgate.net

Table 1: Efficacy of this compound Derivative Against Staphylococcus aureus

| Compound Name | Bacterial Strain | MIC (µmol/L) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62 - 31.25 |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 15.62 - 31.25 |

The same series of sulfonamide derivatives containing the 5-chloro-2-hydroxybenzoic acid scaffold were also evaluated for their activity against Gram-negative bacteria. nih.govresearchgate.net However, the research findings indicate that the efficacy of these compounds against Gram-negative strains was generally weaker compared to their activity against Gram-positive bacteria. nih.govresearchgate.net

The investigation into the antimicrobial properties of this compound derivatives extended to their potential against several species of mycobacteria. nih.govresearchgate.net The synthesized compounds were tested in vitro against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.govresearchgate.net

The results highlighted significant activity against M. kansasii. nih.govresearchgate.net Specifically, two compounds, 4-Amino-N-(thiazol-2-yl)benzenesulfonamide and its derivative 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, demonstrated the best activity against this species, with potent MIC values in the range of 1 to 4 µmol/L. nih.govresearchgate.net The efficacy against other tested mycobacterial strains was found to be weaker. nih.govresearchgate.net

Table 2: Anti-mycobacterial Potency of Related Derivatives Against Mycobacterium kansasii

| Compound Name | Mycobacterial Strain | MIC (µmol/L) |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |

As part of a comprehensive antimicrobial screening, the antifungal potential of the novel sulfonamides derived from 5-chloro-2-hydroxybenzoic acid was also assessed. nih.govresearchgate.net The in vitro evaluation included testing against various fungal strains. The studies concluded that the synthesized derivatives exhibited almost no significant antifungal potency. nih.govresearchgate.net

Role as Intermediate in Drug Discovery and Development

Information regarding the role of this compound as an intermediate or precursor in specific drug discovery and development contexts, such as for multireceptor antipsychotics, is not available in the reviewed scientific literature.

No research findings were identified that describe the use of this compound as a precursor for the synthesis of potential multireceptor antipsychotics.

Synthesis of Anti-tumor Compounds

The 2-hydroxybenzoic acid moiety is a key feature in the development of novel anti-tumor agents. Research has identified compounds bearing this functional group as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways relevant to cancer. nih.gov A lead optimization process, starting from a hit compound identified through thermal shift screening, led to the synthesis of more potent derivatives. For example, the synthesis of compound 11 , a SIRT5 inhibitor, began with the reaction of 4-amino-2-hydroxybenzoic acid with thiophosgene (B130339) to create an isothiocyanate intermediate. nih.gov Subsequent reactions yielded the final compound, which demonstrated a dose-dependent stabilization of SIRT5. nih.gov

Further development efforts resulted in compound 43 , which exhibited a tenfold increase in potency compared to the initial hit compound. nih.gov This highlights the utility of the 2-hydroxybenzoic acid scaffold in designing selective enzyme inhibitors for cancer therapy. nih.gov

In a related area of research, derivatives of chloro-benzoic acid have been used to synthesize complex heterocyclic compounds with potential anti-tumor activity. One study involved the creation of 2-amino-8-chloro-5,5-dioxo niscpr.res.innih.govd-nb.infotriazolo[2,3-b] niscpr.res.innih.govd-nb.infobenzodithiazines. nih.gov These compounds were screened by the US National Cancer Institute (NCI) against a panel of 59 tumor cell lines. nih.gov

| Compound | Target Cell Line | Activity Metrics |

|---|---|---|

| Compound 17 (a 2-amino-8-chloro-5,5-dioxo niscpr.res.innih.govd-nb.infotriazolo[2,3-b] niscpr.res.innih.govd-nb.infobenzodithiazine) | Leukemia SR | log GI₅₀ = -7.67 log TGI = -6.90 log LC₅₀ = -4.77 |

Data sourced from research on benzodithiazine derivatives screened by the NCI. nih.gov

Development of Non-steroidal Anti-inflammatory Drug (NSAID) Derivatives

The core structure of benzoic acid derivatives is central to the design of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced at sites of inflammation. japer.inrsc.org

Research into novel NSAIDs has focused on modifying existing structures to enhance selectivity for COX-2, thereby potentially reducing the side effects associated with COX-1 inhibition. nih.govmdpi.com Studies have been conducted on 5-acetamido-2-hydroxy benzoic acid derivatives, where increasing the size of the alkyl group in the acetamide (B32628) moiety (e.g., replacing methyl with phenyl or benzyl (B1604629) groups) aims to improve this selectivity. nih.govmdpi.com These derivatives are synthesized through standard acylation reactions using acyl chloride or anhydride. nih.gov The resulting compounds are investigated for their potential to offer a safer profile compared to traditional NSAIDs. rsc.org

Application in Anti-diabetic Medicine Synthesis

Derivatives of chloro-benzoic acid are important starting materials and structural components in the synthesis of anti-diabetic medications. For instance, 5-bromo-2-chloro-benzoic acid is a key intermediate in the preparation of prominent anti-diabetic drugs such as Dapagliflozin and Empagliflozin. google.com A reported synthesis method involves a two-step reaction of diazonium chlorination followed by hydrolysis of 5-bromo-2-aminobenzoic acid derivatives, which produces the target compound with high purity and yield suitable for industrial production. google.com

Other research has focused on synthesizing novel aryloxypropanolamine derivatives, which are recognized as potential β3-adrenergic receptor agonists for treating diabetes and obesity. niscpr.res.in In one study, various derivatives were synthesized and evaluated for their anti-diabetic activity in streptozotocin-induced diabetic rats. niscpr.res.in

| Compound | Time After Administration | Percent Decrease in Blood Glucose Level | Standard Drug |

|---|---|---|---|

| Compound 6e (N-((1S)-(4-(3-(tert-butylamino)- 2-hydroxypropoxy) phenyl) chloromethyl)-N-(3- methoxyphenyl)benzamide) | 2 hours | 50.64% | Glibenclamide |

| 6 hours | 77.09% |

Data from a study on aryloxypropanolamine derivatives evaluated in a diabetic rat model. niscpr.res.in

Additionally, thiazolidinedione derivatives, known for their antidiabetic properties, have been synthesized. niscpr.res.inresearchgate.net The synthesis of a series of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones and their subsequent evaluation for hypoglycemic activity in diabetic mice led to the selection of Pioglitazone as a candidate compound due to its potent effects. nih.gov

Mutagenicity and Toxicological Property Predictions in Research Context

In the early stages of drug development, computational tools are employed to predict the toxicological properties of new chemical entities. For this compound, hazard classifications are available from sources like the European Chemicals Agency (ECHA). nih.gov These classifications predict potential risks such as skin irritation, serious eye irritation, and respiratory irritation based on its chemical structure. nih.gov

| Hazard Statement Code | Description | Classification |

|---|---|---|

| H315 | Causes skin irritation | Warning Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |

Data sourced from PubChem, citing the European Chemicals Agency (ECHA). nih.gov

Furthermore, research on related compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, utilizes programs like Deductive Estimation of Risk from Existing Knowledge (DEREK) to identify potential toxicophoric groups. mdpi.com This in-silico approach helps to flag structural features that may be associated with toxicities like carcinogenicity, mutagenicity, and teratogenicity, guiding the design of safer drug candidates before extensive in-vivo testing. mdpi.com

Molecular Docking Studies with Biological Targets (e.g., COX-2 Receptors)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. This method is instrumental in understanding the structure-activity relationships of drug candidates. japer.inphyschemres.org

In the context of developing NSAIDs from benzoic acid derivatives, molecular docking studies are frequently performed to analyze interactions with COX-2 receptors. nih.govmdpi.com For example, studies on 5-acetamido-2-hydroxy benzoic acid derivatives have analyzed their binding affinity in kcal/mol with COX-2 receptors from both Mus musculus (mouse) and Homo sapiens (human). nih.govmdpi.com

These docking simulations help to elucidate how these compounds fit into the active site of the COX-2 enzyme. japer.in Key interactions often involve hydrogen bonding with critical amino acid residues such as Tyr385 and Ser530, as well as hydrophobic contacts within the binding pocket. japer.inphyschemres.org The results of these studies provide evidence to support further experimental work and guide the rational design of new molecules with improved COX-2 inhibitory activity. japer.in

| Interaction Type | Amino Acid Residues |

|---|---|

| Hydrogen Bond Interactions | Arg120, Tyr355, Tyr385, Ser530 |

| Hydrophobic Contacts | Val349, Leu352, Tyr348 |

Key interacting residues identified in molecular docking studies of various ligands with the COX-2 enzyme. japer.inphyschemres.orgjapsonline.com

Structure Activity Relationship Sar and Rational Design Principles of 2 Chloro 5 Hydroxybenzoic Acid Derivatives

Correlating Structural Modifications with Observed Biological Potency

The biological potency of 2-chloro-5-hydroxybenzoic acid derivatives can be significantly altered by even minor structural modifications. The core scaffold, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the benzene (B151609) ring, provides multiple points for chemical derivatization.

One key area of modification is the carboxylic acid group. For instance, in studies of related 2-chlorobenzoic acid derivatives, the conversion of the carboxylic acid to Schiff's bases has been shown to result in more potent antimicrobial agents compared to their ester counterparts. nih.gov This suggests that the introduction of an imine group can enhance interactions with biological targets, leading to increased activity.

The hydroxyl group at the 5-position is also crucial for activity. In the context of 2-hydroxybenzoic acid derivatives investigated as SIRT5 inhibitors, both the carboxylic acid and the adjacent hydroxyl group were found to be essential for maintaining inhibitory activity. nih.gov This highlights the importance of this "warhead" in binding to the target enzyme, likely through hydrogen bonding interactions.

A notable example of structural modification influencing biological potency is seen in a series of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold, which were evaluated for their antimicrobial activity. The data below illustrates how different substitutions on the amide nitrogen lead to varying levels of activity against different bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μmol/L) |

|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive Staphylococcus aureus | 15.62–31.25 |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant Staphylococcus aureus | 15.62–31.25 |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1–4 |

Rational Design of Derivatives for Enhanced Selectivity and Efficacy

The principles of rational drug design are instrumental in optimizing the therapeutic potential of this compound derivatives. This approach leverages an understanding of the target's three-dimensional structure and the compound's SAR to guide the synthesis of more selective and efficacious molecules.

A prime example of rational design can be extrapolated from studies on 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. nih.gov Starting with a hit compound identified through screening, molecular docking studies were employed to visualize its binding mode within the active site of the SIRT5 enzyme. These studies revealed that the carboxylate group forms crucial electrostatic and hydrogen bond interactions with specific amino acid residues (Arg105 and Tyr102), while the adjacent hydroxyl group forms a hydrogen bond with another residue (Val221). nih.gov

This detailed understanding of the binding interactions allows for the rational design of new derivatives. For instance, to improve potency, modifications can be introduced to enhance these interactions or to form new ones with nearby residues. Lead optimization guided by molecular docking can lead to the identification of compounds with significantly improved potency. In the case of the SIRT5 inhibitors, this approach led to a derivative with a 10-fold increase in potency. nih.gov

The concept of halogen bonding is also a powerful tool in the rational design of drugs. nih.govresearchgate.net The chlorine atom in the this compound scaffold can act as a halogen bond donor, forming non-covalent interactions with Lewis bases in a biological target. This interaction is directional and can be exploited to enhance binding affinity and selectivity. By understanding the electronic and steric environment of the target's active site, derivatives can be designed where the chlorine atom is optimally positioned to form a stabilizing halogen bond.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) analysis can be a valuable tool in the rational design process. By developing mathematical models that correlate the physicochemical properties of a series of compounds with their biological activity, it is possible to predict the activity of novel, unsynthesized derivatives. For substituted benzoic acid hydrazides, QSAR analysis has shown the importance of electronic parameters like the dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) in describing their antimicrobial activity. researchgate.net Such models can guide the selection of substituents to synthesize more potent compounds.

Influence of Substituents on Pharmacological Profiles

The nature and position of substituents on the this compound ring have a profound impact on the resulting pharmacological profile of the derivatives. These substituents can influence the molecule's electronic properties, lipophilicity, steric hindrance, and ability to form hydrogen and halogen bonds, all of which can modulate its interaction with biological targets.

The introduction of different substituents on the amide nitrogen of 2-chloro-5-hydroxybenzamides can drastically alter their antimicrobial spectrum and potency. For example, the presence of a {4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl} group leads to significant activity against Staphylococcus aureus, while a different substitution pattern results in a compound with high efficacy against Mycobacterium kansasii.

In a broader context of substituted benzoic acids, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly affect their biological activity. For instance, in the design of antidiabetic agents from 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that an electron-donating group (CH3) and an electron-withdrawing group (NO2) on the N-phenyl ring were highly favorable for inhibitory activity against α-glucosidase. researchgate.net

The position of substituents is also critical. Studies on positional isomers of benzoic acid derivatives have shown that the location of a substituent on the benzene ring can significantly impact antibacterial activity. nih.gov This is due to the altered electronic distribution and steric effects, which in turn affect how the molecule interacts with the bacterial target.

The lipophilicity of the molecule, which is influenced by its substituents, is another key factor. For antimicrobial agents, an optimal level of lipophilicity is often required to facilitate passage through the bacterial cell membrane. The addition of alkyl chains to the ester derivatives of p-hydroxybenzoic acid, for example, increases their antimicrobial effect because the increased chain length enhances lipophilicity and facilitates crossing the cell wall of microorganisms. globalresearchonline.netresearchgate.net

In essence, the careful selection and placement of substituents on the this compound scaffold are crucial for tailoring the pharmacological profile of its derivatives to achieve desired therapeutic effects.

Crystallography and Crystal Engineering of 2 Chloro 5 Hydroxybenzoic Acid and Its Co Crystals

Crystal Growth Methods and Optimization for Organic Crystals

The successful cultivation of high-quality single crystals is fundamental to determining the crystal structure of organic compounds like 2-Chloro-5-hydroxybenzoic acid. The selection and optimization of the crystallization technique are crucial, as they are influenced by the compound's properties, such as solubility and thermal stability.

Commonly employed methods for growing organic crystals include:

Slow Solvent Evaporation: This is one of the most widely used techniques. A solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in an environment that allows for slow evaporation. As the solvent evaporates, the solution becomes supersaturated, leading to nucleation and subsequent crystal growth. For benzoic acid derivatives, solvents such as ethanol, methanol, acetone (B3395972), or mixtures with water are often tested. rsc.orgresearchgate.net

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Cooling Methods: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to the formation of crystals. The rate of cooling is a critical parameter that must be optimized to prevent rapid precipitation, which would yield poor-quality crystals.

Melt Crystallization: For thermally stable compounds, crystals can be grown by slowly cooling the molten substance. Techniques like the Bridgman method can be used to grow large single crystals from the melt by passing the molten compound through a controlled temperature gradient. mdpi.com

Optimization of these methods involves systematically varying parameters such as solvent choice, concentration, temperature, evaporation/cooling rate, and the presence of impurities. For a compound like this compound, which is typically a powder or crystalline solid, these techniques would be standard approaches for obtaining single crystals suitable for diffraction studies. sigmaaldrich.comtcichemicals.comcymitquimica.com The goal is to control nucleation and growth to produce a single, well-ordered crystal lattice free from significant defects. tricliniclabs.com

Supramolecular Architectures and Intermolecular Interactions in Crystalline States

The crystal structure of an organic molecule is dictated by the intricate network of non-covalent intermolecular interactions that assemble the individual molecules into a stable, three-dimensional lattice. For this compound, the key functional groups—a carboxylic acid, a hydroxyl group, and a chlorine atom—are expected to govern its supramolecular assembly.

The primary interactions anticipated in the crystalline state include:

Hydrogen Bonding: This is the most significant interaction for this molecule. The carboxylic acid group is a strong hydrogen bond donor (-O-H) and acceptor (C=O). It is highly characteristic for carboxylic acids to form a robust, centrosymmetric dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating an R²₂(8) ring motif. researchgate.net The hydroxyl group provides an additional site for strong hydrogen bonding, potentially forming chains or more complex networks with the carboxylic acid or hydroxyl groups of neighboring molecules. rsc.orgrsc.orgresearchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like the oxygen atoms of the carboxyl or hydroxyl groups on adjacent molecules.

The interplay of these interactions results in a specific supramolecular architecture. In many substituted benzoic acids, the primary carboxylic acid dimer synthon dictates the initial assembly, which is then further organized by weaker interactions like C-H···O, C-H···π, and halogen-related forces. iucr.orgnih.govacs.orgrsc.org The specific arrangement determines the crystal's physical properties. Crystal engineering principles allow for the targeted design of new solid forms, such as co-crystals, by introducing other molecules (co-formers) that can form predictable hydrogen bonds with the target compound, thereby modifying its physical properties. acs.org

Crystal System and Space Group Determination

The definitive determination of a compound's crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD). This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, including the unit cell parameters, crystal system, and space group.

While a specific, published crystal structure for this compound (CAS 56961-30-9) was not identified in the searched literature, the process of its determination would follow standard crystallographic procedures. Furthermore, to illustrate the type of data obtained from such an analysis, the crystallographic information for its isomer, 5-Chloro-2-hydroxybenzoic acid (CAS 321-14-2), is presented below. It is crucial to note that this data is for a different, though structurally related, compound and is provided for illustrative purposes only. researchgate.netnih.govnih.gov

For 5-Chloro-2-hydroxybenzoic acid, the analysis revealed the following: researchgate.netnih.gov

The asymmetric unit contains two independent molecules.

Both molecules feature a strong intramolecular O-H···O hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming an S(6) ring motif.

In the crystal, the molecules form inversion dimers via pairs of intermolecular O-H···O hydrogen bonds between their carboxylic acid groups, creating the common R²₂(8) ring motif.

These dimers are further interlinked by C-H···O interactions to build the final three-dimensional structure. researchgate.netnih.gov

The crystallographic data determined for 5-Chloro-2-hydroxybenzoic acid is summarized in the table below.

| Parameter | Value for 5-Chloro-2-hydroxybenzoic acid |

| Chemical Formula | C₇H₅ClO₃ |

| Molecular Weight | 172.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 23.526(2) Å |

| b | 3.7972(4) Å |

| c | 16.7321(16) Å |

| α | 90° |

| β | 104.852(5)° |

| γ | 90° |

| Volume (V) | 1444.8(2) ų |

| Z (Molecules per unit cell) | 8 |

| Data sourced from references nih.gov and researchgate.net. This data is for the isomer 5-Chloro-2-hydroxybenzoic acid and NOT for this compound. |

Should single crystals of this compound be analyzed, a similar process of data collection and structure refinement would be undertaken to determine its unique crystallographic parameters and supramolecular arrangement.

Exploration in Advanced Materials Science and Applications

Nonlinear Optical (NLO) Properties of 2-Chloro-5-hydroxybenzoic Acid Derivatives and Co-crystals

Organic nonlinear optical (NLO) materials are of significant interest for their potential applications in optical information processing, telecommunication, and optical data storage. Derivatives and co-crystals of this compound have been synthesized and studied for their NLO properties.

Second Harmonic Generation (SHG) is a nonlinear optical process in which two photons with the same frequency are converted into a single photon with twice the frequency. Materials exhibiting SHG must have a non-centrosymmetric crystal structure.

A novel organic material, 8-hydroxyquinoline (B1678124) 5-chloro-2-hydroxybenzoic acid (8HQ5C), was synthesized and its single crystals were grown. This material crystallizes in a non-centrosymmetric space group (P212121), a prerequisite for second-order NLO properties. The SHG efficiency of 8HQ5C was confirmed using the Kurtz–Perry powder method and was compared with the standard material, potassium dihydrogen phosphate (B84403) (KDP).

In contrast, a co-crystal of Benzamide (B126) 5-chloro-2-hydroxybenzoic acid (BA5C) was found to crystallize in a centrosymmetric space group (P21/c), which typically precludes the observation of second-order NLO phenomena like SHG. researchgate.net

Third-order nonlinear optical properties are crucial for applications in optical switching and processing. The Z-scan technique is a common method to measure the nonlinear refractive index (n₂) and the third-order nonlinear optical susceptibility (χ³).

A study on the co-crystal Benzamide 5-chloro-2-hydroxybenzoic acid (BA5C) successfully characterized its third-order NLO properties. researchgate.net The results from the Z-scan analysis provided specific values for its nonlinear absorption coefficient (β), third-order refractive index (n₂), and third-order susceptibility (χ³). researchgate.netresearchgate.net These findings validate the NLO properties of this co-crystal and suggest its potential as a third-order nonlinear optical material. researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Nonlinear Absorption Coefficient (β) | 2.780 × 10⁻⁴ | cm/W |

| Third-Order Refractive Index (n₂) | 4.104 × 10⁻⁹ | cm²/W |

| Third-Order Susceptibility (χ³) | 4.138 × 10⁻⁶ | esu |

Potential in Microelectronic Devices

Based on the available scientific literature, specific research into the direct application of this compound in microelectronic devices has not been extensively reported. The primary focus of existing studies has been on its nonlinear optical properties. Organic materials, in general, are explored for various roles in electronics, but dedicated studies for this specific compound in areas such as transistors or sensors are not prominent.

Dielectric Behavior and Electrical Conductivity Research

Detailed experimental studies focusing specifically on the dielectric properties and electrical conductivity of this compound are not widely available in the public research domain. While the electrical properties of substituted benzoic acids are a subject of scientific interest, specific data, such as dielectric constant, dielectric loss, and AC/DC conductivity for this compound, have not been prominently documented in the reviewed literature. acs.orgnih.gov

Advanced Analytical Methodologies for Research on 2 Chloro 5 Hydroxybenzoic Acid

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the separation and purity verification of 2-Chloro-5-hydroxybenzoic acid, effectively separating it from starting materials, intermediates, and potential isomers such as 2-chloro-3-hydroxybenzoic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly effective and widely adopted method for analyzing benzoic acid and its derivatives. ekb.egnih.gov This technique separates compounds based on their polarity. In a typical setup, the solid stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, such as methanol or acetonitrile (B52724) and water, often with an acid like phosphoric or formic acid to control ionization. ekb.egsielc.com this compound, being a moderately polar molecule, interacts with the stationary phase; its retention time is influenced by the precise composition and pH of the mobile phase.

The purity of a sample is determined by injecting a solution into the HPLC system and monitoring the eluent with an ultraviolet (UV) detector, commonly at a wavelength of 254 nm. nih.govthermofisher.com The primary compound should appear as a single, large peak. The presence of impurities would be indicated by additional peaks at different retention times. By comparing the area of the main peak to the total area of all peaks, the purity can be quantified with high precision. Method validation according to International Conference on Harmonization (ICH) guidelines ensures the reliability of these measurements, assessing parameters like linearity, precision, accuracy, and robustness. ekb.eg

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient Elution) | Organic solvent and aqueous buffer to elute compounds. Gradient elution allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analyte. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system for analysis. |

| Detector | UV at 254 nm | Measures the absorbance of the eluting compounds; benzoic acid derivatives strongly absorb UV light at this wavelength. thermofisher.com |

| Column Temperature | 30 °C | Maintained at a constant temperature to ensure reproducible retention times. |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for purity analysis, particularly for volatile or semi-volatile compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility. nih.gov This involves converting the carboxylic acid and hydroxyl groups into less polar, more volatile esters or ethers, for example, through a reaction with a silylating agent. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. scholarsresearchlibrary.com The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column wall. Compounds are identified by their retention times, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. scholarsresearchlibrary.com GC-MS is particularly advantageous as it provides structural information, aiding in the definitive identification of any impurities. nih.gov

Thermal Analysis Techniques (e.g., TG-DTA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For this compound, Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, melting point, and decomposition profile. eag.com

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. unca.edu This is useful for determining the temperature at which this compound begins to decompose. A TGA curve plots mass percentage against temperature. A stable compound shows a flat baseline, while a loss in mass, indicated by a downward step in the curve, signifies decomposition. unca.edu

DTA is often performed simultaneously with TGA (TG-DTA). eag.com DTA measures the temperature difference between the sample and an inert reference material. eag.com This allows for the detection of thermal events like melting, crystallization, or solid-state transitions, which appear as peaks on the DTA curve. Endothermic events (heat absorption), such as melting, result in a downward peak, while exothermic events (heat release), such as some decomposition processes, produce an upward peak.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. eag.com It provides quantitative information about thermal events. When analyzing this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point. The onset of this peak is taken as the melting temperature, and supplier data indicates a melting point in the range of 177-181 °C for this compound. thermofisher.com The area under the melting peak is proportional to the enthalpy of fusion. Following the melting peak, at higher temperatures, one or more exothermic peaks may appear, indicating the onset and progression of thermal decomposition.

| Thermal Event | Technique | Approximate Temperature Range (°C) | Observation |

| Melting | DSC / DTA | 177 - 181 °C | Sharp endothermic peak corresponding to the solid-to-liquid phase transition. thermofisher.com |

| Decomposition Onset | TGA / DSC | > 200 °C | Initial mass loss begins, often accompanied by an exothermic peak in the DSC/DTA curve, indicating the start of thermal degradation. researchgate.net |

| Major Decomposition | TGA | > 250 °C | Significant and rapid mass loss occurs as the molecule breaks down into smaller, volatile fragments. |

Microhardness Testing for Mechanical Properties

Microhardness testing is a method used to determine the mechanical properties of a material on a microscopic scale. For a crystalline solid like this compound, this test provides valuable insight into its strength, plasticity, and resistance to deformation. rasayanjournal.co.in The Vickers microhardness test is a commonly employed method for this purpose. wikipedia.org

The test involves pressing a diamond indenter, shaped as a square-based pyramid, onto a smooth surface of the crystal with a specific load (P) for a set duration. rasayanjournal.co.in After the load is removed, the dimensions of the resulting indentation are measured using a microscope. The Vickers hardness number (Hv) is calculated using the formula:

Hv = 1.8544 * (P / d²)

where P is the applied load in kilograms-force and d is the average length of the indentation's diagonals in millimeters. banglajol.info

By conducting tests at various loads, researchers can study the indentation size effect (ISE). The relationship between the load (P) and the diagonal length (d) is described by Meyer's law, P = k * dⁿ, where 'k' is a material constant and 'n' is the Meyer's index or work hardening coefficient. banglajol.info The value of 'n' indicates whether the material is hard or soft. For hard materials, n is typically between 1.0 and 1.6, while for soft materials, n is greater than 1.6. researchgate.net This analysis helps to classify the mechanical nature of the crystalline structure.

The following table presents representative data from a Vickers microhardness study on a different organic crystal, potassium boro-succinate, to illustrate the type of data obtained from this methodology. This data is for illustrative purposes only and does not represent the actual mechanical properties of this compound.

| Applied Load (g) | Diagonal Length (d) (µm) | Vickers Hardness (Hv) ( kg/mm ²) |